

Spectroscopic Profile of 2,4-Difluoromandelic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluoromandelic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,4-Difluoromandelic acid**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for **2,4-Difluoromandelic acid**, this document compiles predicted and analogous data from closely related compounds to offer a robust analytical profile. The information herein is structured to facilitate easy comparison and understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **2,4-Difluoromandelic acid** based on the analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-3	7.10 - 7.30	ddd	$J(H-F) \approx 8-10$, $J(H-H) \approx 8-9$, $J(H-H) \approx 2-3$
H-5	6.85 - 7.05	ddd	$J(H-F) \approx 8-10$, $J(H-H) \approx 8-9$, $J(H-H) \approx 2-3$
H-6	7.40 - 7.60	td	$J(H-H) \approx 8-9$, $J(H-F) \approx 6-7$
-CH(OH)-	5.10 - 5.30	s	-
-OH	Broad	s	-
-COOH	Broad	s	-

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will be characterized by the influence of the fluorine substituents, leading to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which will cause splitting of the carbon signals.

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)
C=O	170 - 175	s
C-OH	70 - 75	d
C-1	125 - 130	dd
C-2	160 - 165	dd
C-3	112 - 117	d
C-4	160 - 165	dd
C-5	104 - 108	d
C-6	130 - 135	d

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Difluoromandelic acid** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300 - 2500	Strong, Broad
O-H stretch (Alcohol)	3500 - 3200	Strong, Broad
C-H stretch (Aromatic)	3100 - 3000	Medium
C=O stretch (Carboxylic Acid)	1760 - 1690	Strong
C=C stretch (Aromatic)	1600 - 1475	Medium
C-O stretch	1320 - 1000	Strong
C-F stretch	1250 - 1020	Strong

Mass Spectrometry (MS)

The mass spectrum of **2,4-Difluoromandelic acid** is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Predicted Fragment	Interpretation
188	[C ₈ H ₆ F ₂ O ₃] ⁺	Molecular Ion (M ⁺)
170	[M - H ₂ O] ⁺	Loss of water
143	[M - COOH] ⁺	Loss of the carboxylic acid group
125	[M - COOH - H ₂ O] ⁺	Subsequent loss of water
115	[C ₆ H ₃ F ₂] ⁺	2,4-Difluorophenyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of mandelic acid derivatives, which would be applicable to **2,4-Difluoromandelic acid**.[\[1\]](#)

NMR Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance 400).[\[1\]](#)
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse program for proton NMR.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer FTIR RXI).[\[1\]](#)
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.[\[1\]](#)
 - ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

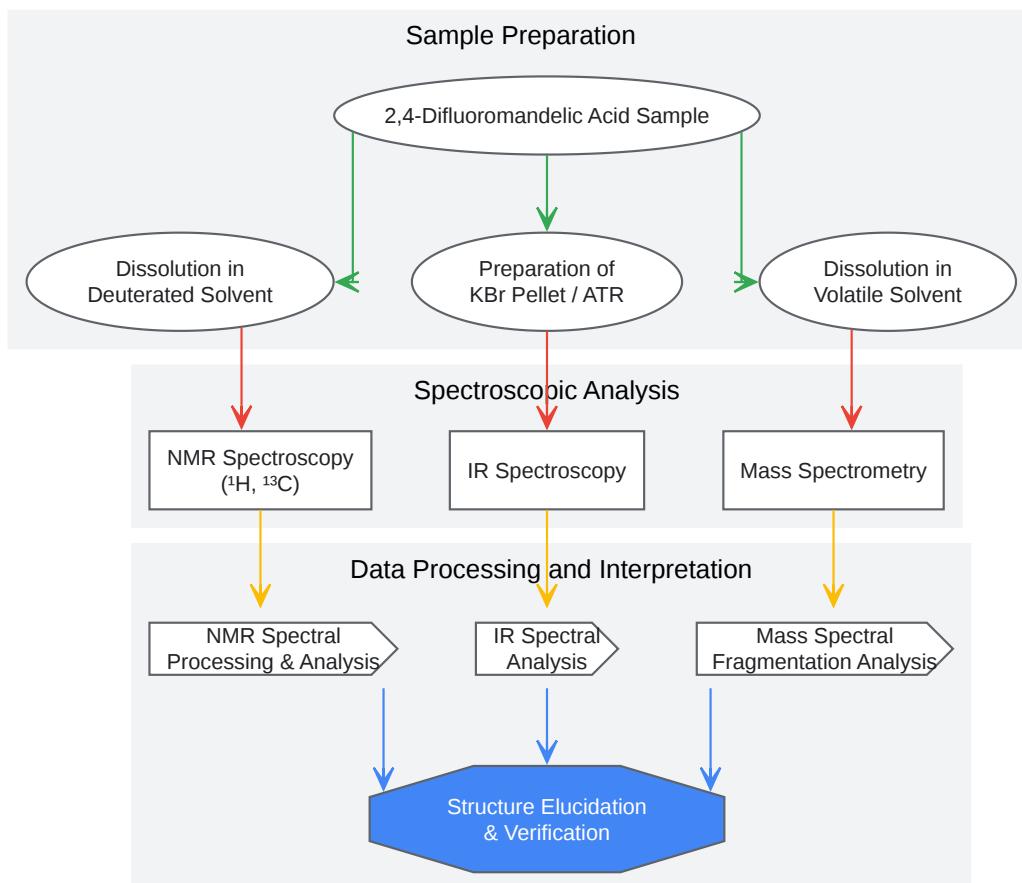
Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Thermo-Fischer DSQ II GC-MS with Electron Ionization or an ESI source).[\[1\]](#)
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Electron Ionization (EI): Introduce the sample (often via a GC inlet) into the ion source and bombard with a beam of electrons (typically 70 eV).
 - Electrospray Ionization (ESI): Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2,4-Difluoromandelic acid**.

Workflow for Spectroscopic Analysis of 2,4-Difluoromandelic Acid

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Caption: Spectroscopic analysis workflow.

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References

- 1. rsc.org [rsc.org]
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